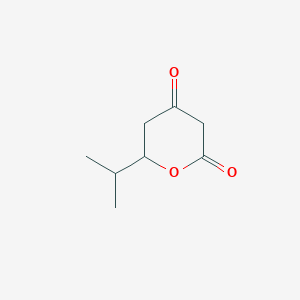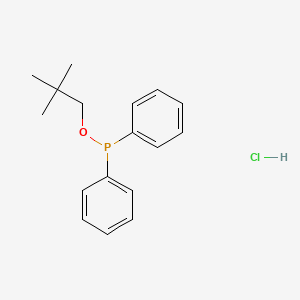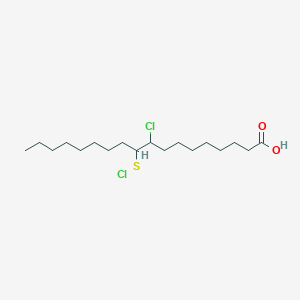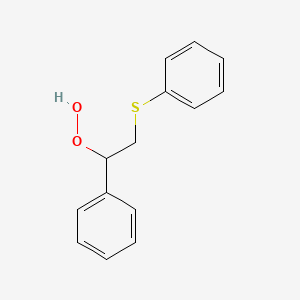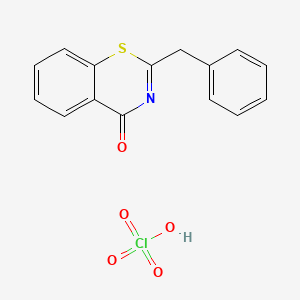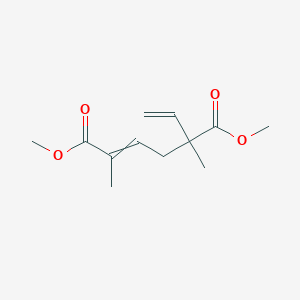![molecular formula C13H12F2O4P2 B14345145 Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- CAS No. 93629-56-2](/img/structure/B14345145.png)
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom.
Preparation Methods
The synthesis of phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- can be achieved through several methods. One common approach involves the reaction of dichlorophosphine or dichlorophosphine oxide with appropriate reagents. Another method includes the hydrolysis of phosphonodiamide or the oxidation of phosphinic acid . Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can result in the formation of different phosphonate esters .
Scientific Research Applications
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organophosphorus compounds. In biology and medicine, phosphonic acid derivatives are employed as stable bioisosteres for phosphate, making them useful in the development of antiviral nucleotide analogs and other therapeutic agents . Additionally, phosphonic acids are used in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes .
Mechanism of Action
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- involves its ability to form stable complexes with metal ions and other molecular targets. This compound can act as a chelating agent, binding to metal ions and inhibiting their activity. In biological systems, phosphonic acid derivatives can mimic the behavior of phosphate groups, interacting with enzymes and other proteins involved in various metabolic pathways .
Comparison with Similar Compounds
Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phosphonic acids and phosphonates, such as glyphosate (the active molecule in the herbicide Roundup) and ethephon (a widely used plant growth regulator) . These compounds share the common feature of a phosphorus atom bonded to oxygen atoms and carbon, but differ in their specific functional groups and applications.
Properties
CAS No. |
93629-56-2 |
|---|---|
Molecular Formula |
C13H12F2O4P2 |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
[diphenylphosphoryl(difluoro)methyl]phosphonic acid |
InChI |
InChI=1S/C13H12F2O4P2/c14-13(15,21(17,18)19)20(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19) |
InChI Key |
QBRSRIBABDKIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(F)(F)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
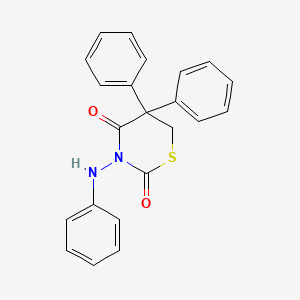
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

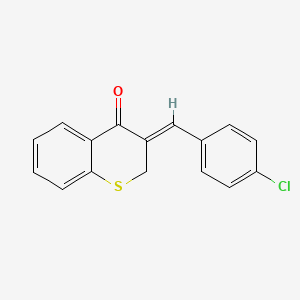
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
